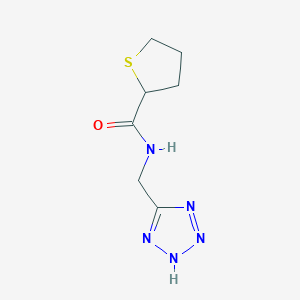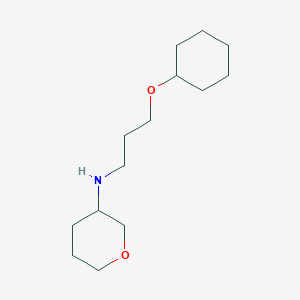![molecular formula C11H18N4O B7578399 2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide](/img/structure/B7578399.png)
2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family, which is involved in a variety of physiological processes, including inflammation, pain, and neurodegeneration. A-438079 has been extensively studied for its potential therapeutic applications in these areas.
作用机制
2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide acts as a selective antagonist of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that is activated by the binding of extracellular ATP. Activation of the P2X7 receptor leads to the opening of a pore in the cell membrane, allowing the influx of calcium and other ions. 2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide blocks this process, preventing the influx of calcium and other ions and inhibiting the downstream signaling pathways.
Biochemical and Physiological Effects
2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
实验室实验的优点和局限性
One of the advantages of using 2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide in lab experiments is its selectivity for the P2X7 receptor. This allows for more precise targeting of this receptor and its downstream signaling pathways. However, one limitation of using 2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide is its potential off-target effects on other purinergic receptors. Additionally, the synthesis of 2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide can be complex and time-consuming, which may limit its availability for some experiments.
未来方向
There are many potential future directions for the study of 2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide. One area of interest is the development of more potent and selective P2X7 antagonists. Additionally, the potential therapeutic applications of 2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide in cancer and infectious diseases warrant further investigation. Finally, the role of the P2X7 receptor in other physiological processes, such as the immune response and cardiovascular function, may provide new avenues for research.
合成方法
2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide can be synthesized using a multi-step process involving the reaction of 2,6-dichloropyridine-4-carboxylic acid with 2-amino-3-methylbutan-1-ol, followed by the reaction with tert-butyl carbamate and subsequent deprotection. The final product is obtained through the reaction with hydrochloric acid.
科学研究应用
2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide has been used in a variety of scientific research applications, including the study of pain, inflammation, and neurodegeneration. It has been shown to have potential therapeutic applications in these areas, as well as in cancer and infectious diseases.
属性
IUPAC Name |
2-[(2-amino-3-methylbutyl)amino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-7(2)9(12)6-15-10-5-8(11(13)16)3-4-14-10/h3-5,7,9H,6,12H2,1-2H3,(H2,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIQQQBRBXSDHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC1=NC=CC(=C1)C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid](/img/structure/B7578325.png)


![N-[(1-hydroxycyclopentyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7578340.png)



![N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B7578363.png)
![N-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578374.png)

![2-[Carboxymethyl-(5-cyano-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7578389.png)
![N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578396.png)
